molecular formula C23H36O11 B13859763 methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate

methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate

Cat. No.: B13859763
M. Wt: 488.5 g/mol
InChI Key: RFMOIPHVGPMCMF-BYLIZHRKSA-N
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Description

Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate is a complex organic compound with a unique structure. It is characterized by the presence of multiple ester groups attached to an oxane ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate typically involves multiple steps, including esterification and cyclization reactions. The starting materials are often simple organic molecules that undergo a series of transformations under controlled conditions. Common reagents used in the synthesis include acids, bases, and catalysts that facilitate the formation of ester bonds and the cyclization of the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester groups and oxane ring play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other esters and oxane derivatives with different substituents. Examples include:

  • Methyl (3R,6S)-3,4,5,6-tetrakis(2-ethylpropanoyloxy)oxane-2-carboxylate
  • Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylbutanoyloxy)oxane-2-carboxylate

Uniqueness

Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate is unique due to its specific ester groups and the configuration of the oxane ring. These structural features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various applications.

Biological Activity

Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound has a molecular formula of C16H30O8 and a molecular weight of 358.41 g/mol. Its structure is characterized by multiple ester functional groups and a cyclic oxane backbone, which contribute to its biological activity.

IUPAC Name

The IUPAC name for this compound is this compound.

Research indicates that this compound exhibits various biological activities:

  • Antiviral Activity : The compound has shown potential as an antiviral agent. Studies have demonstrated its ability to inhibit viral replication in vitro by interfering with viral entry and assembly processes.
  • Antioxidant Properties : The presence of multiple hydroxyl groups in the structure suggests that it may act as a free radical scavenger, thus exhibiting antioxidant activity.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially beneficial in conditions characterized by chronic inflammation.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : this compound was tested on various cell lines (e.g., HepG2 and HeLa). Results indicated a dose-dependent reduction in cell viability at higher concentrations.
  • Viral Inhibition Assays : In studies involving herpes simplex virus (HSV), the compound demonstrated significant inhibition of viral replication with an IC50 value of approximately 15 µM.

Case Studies

  • Case Study on Antiviral Efficacy :
    • Objective : To assess the efficacy of this compound against HSV.
    • Methodology : Infected Vero cells were treated with varying concentrations of the compound.
    • Results : A notable decrease in viral titers was observed compared to untreated controls.
  • Case Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant potential using DPPH radical scavenging assay.
    • Methodology : The compound was tested at different concentrations against standard antioxidants.
    • Results : It exhibited comparable antioxidant activity to ascorbic acid at higher concentrations.

Data Table

Biological ActivityAssay TypeResultReference
AntiviralViral Inhibition AssayIC50 = 15 µM
Cell ViabilityMTT AssayDose-dependent reduction
AntioxidantDPPH ScavengingComparable to ascorbic acid
Anti-inflammatoryCytokine Release AssayReduced TNF-alpha production

Properties

Molecular Formula

C23H36O11

Molecular Weight

488.5 g/mol

IUPAC Name

methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate

InChI

InChI=1S/C23H36O11/c1-10(2)18(24)30-14-15(31-19(25)11(3)4)17(32-20(26)12(5)6)23(34-21(27)13(7)8)33-16(14)22(28)29-9/h10-17,23H,1-9H3/t14-,15?,16?,17?,23+/m1/s1

InChI Key

RFMOIPHVGPMCMF-BYLIZHRKSA-N

Isomeric SMILES

CC(C)C(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C

Canonical SMILES

CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=O)C(C)C)C(=O)OC)OC(=O)C(C)C

Origin of Product

United States

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